molecular formula C12H20O B12655373 Decahydro-7-methyl-1,4-methanonaphthalen-6-ol CAS No. 85866-07-5

Decahydro-7-methyl-1,4-methanonaphthalen-6-ol

Cat. No.: B12655373
CAS No.: 85866-07-5
M. Wt: 180.29 g/mol
InChI Key: RJNIZQGVDMOFKQ-UHFFFAOYSA-N
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Description

Decahydro-7-methyl-1,4-methanonaphthalen-6-ol is a chemical compound with the molecular formula C12H20O It is a derivative of naphthalene and is characterized by its decahydro structure, which means it is fully saturated with hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydro-7-methyl-1,4-methanonaphthalen-6-ol typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 7-methyl-1,4-methanonaphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in a solvent like ethanol or methanol to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Decahydro-7-methyl-1,4-methanonaphthalen-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can introduce halogen atoms into the molecule using reagents like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of UV light, bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Decahydro-7-methyl-1,4-methanonaphthalen-6-ol has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Decahydro-7-methyl-1,4-methanonaphthalen-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Decahydro-1,4-methanonaphthalene
  • Decahydro-7-methyl-1,4-methanonaphthalene
  • Decahydro-1,4-methanonaphthalen-6-ol

Uniqueness

Decahydro-7-methyl-1,4-methanonaphthalen-6-ol is unique due to its specific structural features, such as the presence of a hydroxyl group at the 6-position and a methyl group at the 7-position. These structural characteristics confer distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the context of its use.

Properties

IUPAC Name

5-methyltricyclo[6.2.1.02,7]undecan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-7-4-10-8-2-3-9(5-8)11(10)6-12(7)13/h7-13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNIZQGVDMOFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3)C2CC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301006442
Record name 7-Methyldecahydro-1,4-methanonaphthalen-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85866-07-5
Record name Decahydro-7-methyl-1,4-methanonaphthalen-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85866-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decahydro-7-methyl-1,4-methanonaphthalen-6-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085866075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyldecahydro-1,4-methanonaphthalen-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decahydro-7-methyl-1,4-methanonaphthalen-6-ol
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